molecular formula C16H16N2O3S B6581482 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea CAS No. 1207052-25-2

1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea

Cat. No.: B6581482
CAS No.: 1207052-25-2
M. Wt: 316.4 g/mol
InChI Key: KHHPCPMKSSSPAZ-UHFFFAOYSA-N
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Description

The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea is a urea derivative featuring two critical heterocyclic moieties:

  • Thiophene-substituted cyclopropane: A strained cyclopropane ring directly attached to a thiophene group, introducing conformational rigidity and sulfur-based electronic effects .

The urea linkage (–NH–CO–NH–) serves as a hydrogen-bonding scaffold, a common feature in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-15(17-9-16(5-6-16)14-2-1-7-22-14)18-11-3-4-12-13(8-11)21-10-20-12/h1-4,7-8H,5-6,9-10H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHPCPMKSSSPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • IUPAC Name : 1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea
  • Molecular Formula : C13H13N3O3S
  • Molecular Weight : 277.33 g/mol
PropertyValue
Molecular Weight277.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exhibit activity through:

  • Enzyme Inhibition : It is hypothesized that the urea moiety may interact with enzymes, inhibiting their function.
  • Receptor Modulation : The benzodioxole and thiophene groups may bind to specific receptors, modulating cellular signaling pathways.

Cytotoxicity Studies

In vitro studies focusing on cytotoxicity have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism often involves the disruption of mitochondrial function and activation of caspase pathways.

Case Studies

Case Study 1: Anticancer Activity
A study investigated a related compound's effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

Case Study 2: Antimicrobial Screening
Another study screened several derivatives against Gram-positive and Gram-negative bacteria. While the specific compound was not tested, structural analogs demonstrated MIC values as low as 12.5 µM against E. coli, indicating promising antibacterial properties .

Future Directions

The exploration of This compound in various biological contexts is warranted. Future research should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : To elucidate the precise pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzodioxole-Thiophene Ureas

The following table compares key structural and molecular properties of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target : 1-(2H-1,3-Benzodioxol-5-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea C₁₇H₁₅N₂O₃S 342.37 g/mol Cyclopropane-linked thiophene, benzodioxole High ring strain (cyclopropane), potential for unique conformational dynamics
Analog 1 : 1-(2H-1,3-Benzodioxol-5-yl)-3-{[4-(furan-2-yl)thiophen-2-yl]methyl}urea C₁₇H₁₄N₂O₄S 342.37 g/mol Furan-thiophene hybrid, benzodioxole Additional oxygen in furan enhances polarity; similar molecular weight to target
Analog 2 : 1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-hydrazono-3-benzoyl urea C₂₀H₂₀N₄O₃S 396.46 g/mol Tetrahydrobenzo[b]thiophene, benzoyl hydrazone Saturated thiophene ring reduces aromaticity; hydrazone group adds redox sensitivity
Analog 3 : 3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(thiophen-2-yl)urea C₁₈H₁₇N₃O₄S 371.41 g/mol Pyrrolidinone ring, benzodioxole, thiophene Five-membered lactam introduces hydrogen-bonding sites; higher polarity
Key Observations:
  • Cyclopropane vs. Furan/Thiophene Hybrids : The target’s cyclopropane group introduces steric strain, which may enhance binding specificity compared to Analog 1’s planar furan-thiophene system .
  • Polarity and Solubility: Analog 3’s pyrrolidinone moiety increases hydrophilicity, suggesting better aqueous solubility than the target compound .

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